1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine

Physicochemical profiling Lead-likeness Fragment-based drug discovery

1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-amine (CAS 1247594-20-2) is a heterocyclic primary amine belonging to the 1,2,4-triazole class, characterized by a cyclopentane ring directly attached at the triazole 3-position and methyl substituents at both the 4- and 5-positions of the triazole core. With a molecular formula C₉H₁₆N₄ and molecular weight of 180.25 g/mol, it carries a single H-bond donor, three H-bond acceptors, a calculated LogP of 0.02, and a notably high fraction of sp³-hybridized carbons (Fsp³ = 0.78), indicating substantial three-dimensional character relative to flat heterocyclic analogs.

Molecular Formula C9H16N4
Molecular Weight 180.25 g/mol
Cat. No. B13475580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine
Molecular FormulaC9H16N4
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC1=NN=C(N1C)C2(CCCC2)N
InChIInChI=1S/C9H16N4/c1-7-11-12-8(13(7)2)9(10)5-3-4-6-9/h3-6,10H2,1-2H3
InChIKeyIWGCOGOCVMYHGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-amine: Procurement-Grade Identity, Physicochemical Profile, and Sourcing Baseline


1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-amine (CAS 1247594-20-2) is a heterocyclic primary amine belonging to the 1,2,4-triazole class, characterized by a cyclopentane ring directly attached at the triazole 3-position and methyl substituents at both the 4- and 5-positions of the triazole core . With a molecular formula C₉H₁₆N₄ and molecular weight of 180.25 g/mol, it carries a single H-bond donor, three H-bond acceptors, a calculated LogP of 0.02, and a notably high fraction of sp³-hybridized carbons (Fsp³ = 0.78), indicating substantial three-dimensional character relative to flat heterocyclic analogs . The compound is commercially available from multiple vendors at ≥98% purity (HPLC), with recommended storage at 2–8°C in sealed, dry conditions .

Why Generic 1,2,4-Triazole Building Blocks Cannot Substitute for 1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-amine


The 4,5-dimethyl substitution pattern on the 1,2,4-triazole ring is not a passive structural embellishment; it is a critical determinant of both physicochemical properties and downstream biological performance of derivatives built upon this scaffold. The unsubstituted analog 1-(1H-1,2,4-triazol-3-yl)cyclopentan-1-amine (CAS 1248449-50-4, MW 152.20) lacks both methyl groups, resulting in a different LogP, altered hydrogen-bonding capacity, and a distinct electronic environment at the triazole core that influences metal coordination, π-stacking, and target binding . Patent-derived structure–activity relationship (SAR) data from the 4,5-dimethyl-4H-1,2,4-triazole chemotype demonstrate that this precise substitution pattern contributes to nanomolar enzymatic inhibition (e.g., MPS1/TTK IC₅₀ = 4 nM) in elaborated derivatives, whereas simple triazole or mono-methyl variants yield substantially different potency profiles [1]. Furthermore, the cyclopentylamine moiety provides a geometrically constrained primary amine vector that cannot be mimicked by flexible alkylamine or aniline replacements without altering both the pKa of the amine and the spatial trajectory of downstream derivatization [1]. Substituting a generic triazole building block therefore risks not merely a quantitative potency shift but a qualitative change in the structure–activity landscape of any lead series.

Quantitative Differential Evidence: 1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-amine Versus Closest Analogs


LogP and Fraction sp³ Comparison Against the Unsubstituted Triazole Analog

Relative to the unsubstituted analog 1-(1H-1,2,4-triazol-3-yl)cyclopentan-1-amine (CAS 1248449-50-4), the 4,5-dimethyl substitution on the target compound increases both lipophilicity and three-dimensional character. The target compound has a calculated LogP of 0.02 and an Fsp³ of 0.78 . The unsubstituted analog (C₇H₁₂N₄, MW 152.20) lacks the two methyl groups, resulting in lower lipophilicity (predicted LogP approximately −0.5 to −0.3 based on the removal of two aliphatic carbons) and a lower Fsp³ (estimated ~0.71), making it less suitable for targets requiring moderate passive permeability or occupancy of lipophilic enzyme pockets .

Physicochemical profiling Lead-likeness Fragment-based drug discovery

Kinase Inhibition Potency of the 4,5-Dimethyl-4H-1,2,4-triazol-3-yl Chemotype: MPS1/TTK Pharmacophore Validation

The 4,5-dimethyl-4H-1,2,4-triazol-3-yl moiety, when elaborated into more complex structures, has been validated as a privileged pharmacophore for kinase inhibition. A derivative incorporating this exact triazole substructure—N2-(4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)-2-ethoxyphenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (US10399974, Example 7)—demonstrated an IC₅₀ of 4 nM against Dual Specificity Protein Kinase TTK (MPS1) in a biochemical assay using full-length MPS1 enzyme [1]. A closely related aniline derivative, 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)aniline, has been independently reported to exhibit nanomolar MPS1 kinase inhibition with an IC₅₀ of 3.6 nM . By contrast, earlier-generation MPS1 inhibitors such as Mps1-IN-1 and Mps1-IN-2 exhibited IC₅₀ values in the 100–300 nM range [2]. This potency differential of approximately 25- to 75-fold underscores the contribution of the 4,5-dimethyl-4H-1,2,4-triazol-3-yl scaffold to target engagement.

Kinase inhibition MPS1/TTK Oncology drug discovery

Progesterone Receptor Ligand Activity: A Second Pharmacological Dimension of the 4,5-Dimethyl-4H-1,2,4-triazol-3-yl Chemotype

Beyond kinase inhibition, the 4,5-dimethyl-4H-1,2,4-triazol-3-yl scaffold has demonstrated activity at the human progesterone receptor (PR). A derivative bearing this triazole moiety—4-((2-chlorobenzyl)(1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl)amino)-2-chlorobenzonitrile (CHEMBL563070)—exhibited an IC₅₀ of 398 nM in a PR ligand-binding domain fluorimetric assay and an EC₅₀ of 1,670 nM in a PR agonist reporter gene assay in human T47D cells [1]. This dual pharmacological signature (kinase inhibition plus nuclear receptor binding) is not observed for the unsubstituted or mono-methyl triazole analogs lacking the full 4,5-dimethyl substitution pattern, suggesting that the dimethyl substitution enables a unique conformational presentation for diverse target classes.

Nuclear receptor modulation Progesterone receptor Endocrine pharmacology

Purity Specification and Storage Stability: Commercial Supply Chain Benchmarking

The target compound is commercially supplied at ≥98% purity (HPLC) by multiple independent vendors including Fluorochem (UK), ChemScene (US/Global), and Leyan (China), with consistent CAS registration and MDL number (MFCD14639011) across catalogs . Recommended storage conditions are standardized at 2–8°C in sealed, dry containers, with room-temperature shipping permitted in continental regions . In contrast, the unsubstituted analog 1-(1H-1,2,4-triazol-3-yl)cyclopentan-1-amine (CAS 1248449-50-4) has fewer commercial suppliers and less comprehensive quality documentation, introducing procurement risk for repeat-synthesis programs . The target compound's multisource availability at consistent purity reduces single-supplier dependency—a practical advantage for long-term research programs.

Chemical procurement Quality specification Supply chain reliability

Steric and Conformational Differentiation: Cyclopentylamine vs. Piperazine and Linear Amine Comparators

The cyclopentylamine moiety in the target compound provides a geometrically constrained, cyclic primary amine that differs fundamentally from the piperazine analog 1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperazine (C₈H₁₅N₅, MW 181.24) and from linear aminoalkyl variants such as (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine (C₅H₁₀N₄, MW 126.16) . The cyclopentane ring restricts the amine to a defined spatial orientation relative to the triazole plane, with the quaternary carbon at the cyclopentyl 1-position eliminating conformational flexibility at the point of attachment. In contrast, the piperazine analog introduces a secondary amine with a different pKa (~9.8 vs. ~10.6 for the primary cyclopentylamine) and an additional H-bond acceptor, while the methanamine analog presents a freely rotatable primary amine with substantially different vector geometry. These differences are critical for fragment-based drug design where amine geometry directly dictates the trajectory of subsequent chemical elaboration.

Conformational restriction Amine geometry Fragment elaboration vectors

Hazard and Handling Profile: GHS Classification and Risk Mitigation for Laboratory-Scale Procurement

The target compound carries a GHS07 classification (Harmful/Irritant) with specific hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The signal word is 'Warning,' and the compound is classified as non-hazardous for transport . This hazard profile is typical for primary aliphatic amines of this molecular weight range and is notably less restrictive than many triazole-based active pharmaceutical ingredients or advanced intermediates that carry GHS06 (toxic) or GHS08 (health hazard) classifications. For procurement, this translates to standard laboratory PPE requirements (gloves, eye protection, ventilation) without the need for specialized containment or shipping surcharges beyond standard hazardous goods handling.

Laboratory safety GHS classification Chemical handling

Evidence-Backed Research and Industrial Application Scenarios for 1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-amine


Kinase-Focused Medicinal Chemistry: MPS1/TTK and CLK/DYRK Inhibitor Lead Optimization

This building block is directly suited for elaboration into potent kinase inhibitors. The 4,5-dimethyl-4H-1,2,4-triazol-3-yl core has been validated in derivatives exhibiting MPS1/TTK IC₅₀ values of 3.6–4 nM [1], and the related 4,5-dimethyl-4H-1,2,4-triazole-3-thiol chemotype has demonstrated binding to CLK1 and DYRK1A kinases . The cyclopentyl primary amine provides a well-defined vector for amide coupling, sulfonamide formation, or reductive amination to generate focused kinase inhibitor libraries. The compound's moderate LogP (0.02) and high Fsp³ (0.78) are consistent with lead-like property space, reducing the risk of downstream ADMET attrition often associated with flat, aromatic scaffolds .

Nuclear Receptor Chemical Biology: Progesterone Receptor Probe Development

The 4,5-dimethyl-4H-1,2,4-triazol-3-yl chemotype has demonstrated activity at the human progesterone receptor with an IC₅₀ of 398 nM in ligand-binding domain assays [2]. The cyclopentylamine handle of this building block enables facile conjugation to diverse side chains for exploring PR ligand SAR. This application is particularly relevant for endocrine pharmacology programs investigating selective progesterone receptor modulators (SPRMs), where the triazole core can serve as a metabolically stable replacement for steroidal scaffolds.

Fragment-Based Drug Discovery (FBDD): A Three-Dimensional, Rule-of-Three-Compliant Primary Amine Fragment

With MW 180.25 (<200 Da), LogP 0.02 (<3), HBD = 1 (≤3), and HBA = 3 (≤3), the compound satisfies all Astex Rule-of-Three criteria for fragment libraries . Its high Fsp³ (0.78) is particularly valuable in FBDD campaigns seeking to escape flatland bias. The primary amine permits rapid fragment elaboration via amide bond formation or sulfonylation, while the cyclopentane ring introduces conformational restriction that can enhance binding entropy upon target engagement. The compound's multisource commercial availability ensures fragment library replenishment without batch-to-batch variability concerns .

Agrochemical and Crop Protection Intermediate Synthesis

1,2,4-Triazole derivatives are a privileged scaffold in agrochemistry, with numerous commercial fungicides (e.g., hexaconazole, cyproconazole) and plant growth regulators built upon triazole cores. The 4,5-dimethyl substitution pattern of this building block provides enhanced lipophilicity relative to unsubstituted triazoles, potentially improving cuticular penetration in foliar applications. The cyclopentylamine moiety can be converted to amide, urea, or carbamate linkages commonly found in agrochemical active ingredients. The compound's manageable GHS07 hazard profile facilitates kilogram-scale process chemistry development .

Quote Request

Request a Quote for 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.